molecular formula C9H10N2O B6253732 1,3-dimethyl-1H-indazol-6-ol CAS No. 1416712-54-3

1,3-dimethyl-1H-indazol-6-ol

Cat. No.: B6253732
CAS No.: 1416712-54-3
M. Wt: 162.2
InChI Key:
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Description

1,3-dimethyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of particular interest due to its potential applications in medicinal chemistry, especially as a scaffold for drug development. The presence of the hydroxyl group at the 6-position and the methyl groups at the 1 and 3 positions contribute to its unique chemical properties and biological activities.

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of indazole-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-indazol-6-ol can be achieved through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of 2-aminobenzyl alcohol derivatives with appropriate reagents under acidic or basic conditions. For example, the reaction of 2-aminobenzyl alcohol with formic acid and formaldehyde can yield the desired indazole compound.

    Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as copper or palladium, can facilitate the formation of the indazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl groups at the 1 and 3 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of hydrogenated indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-1H-indazol-6-ol has several scientific research applications, including:

Comparison with Similar Compounds

1,3-dimethyl-1H-indazol-6-ol can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-1H-indazol-6-ol involves the condensation of 2-methyl-1H-indazole-3-carbaldehyde with methylamine followed by cyclization and reduction.", "Starting Materials": [ "2-methyl-1H-indazole-3-carbaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1H-indazole-3-carbaldehyde with methylamine in methanol in the presence of hydrochloric acid to form 2-methyl-1-(methylamino)-1H-indazole-3-carbaldehyde.", "Step 2: Cyclization of 2-methyl-1-(methylamino)-1H-indazole-3-carbaldehyde with hydrochloric acid to form 1,3-dimethyl-1H-indazol-6-ol.", "Step 3: Reduction of 1,3-dimethyl-1H-indazol-6-ol with sodium borohydride in methanol to form the final product, 1,3-dimethyl-1H-indazol-6-ol." ] }

CAS No.

1416712-54-3

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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